molecular formula C24H20N2O B6303332 2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine CAS No. 1810761-27-3

2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine

Cat. No.: B6303332
CAS No.: 1810761-27-3
M. Wt: 352.4 g/mol
InChI Key: KTVDHXIKSJIMLA-UHFFFAOYSA-N
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Description

2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine is a heterocyclic aromatic compound with a pyrimidine core substituted with phenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine can be achieved through a multi-step process involving the condensation of appropriate precursors. One common method involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of ammonium acetate and a catalyst such as activated Fuller’s earth under solvent-free conditions . The reaction proceeds through a multicomponent reaction mechanism, yielding the desired pyrimidine derivative with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under appropriate conditions.

Major Products Formed

    Oxidation: Pyrimidine oxides.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Functionalized pyrimidine compounds with various substituents on the phenyl rings.

Scientific Research Applications

2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antiproliferative and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diphenyl-4-(4-methoxyphenyl)pyrimidine: Similar structure but lacks the methyl group at the 5-position.

    2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine: Similar structure with an ethyl group instead of a methyl group at the 5-position.

    2,4,6-Triarylpyridines: Compounds with a pyridine core and similar aryl substitutions.

Uniqueness

2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine is unique due to the specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the methyl group at specific positions can enhance its electronic properties and interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)-5-methyl-2,6-diphenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O/c1-17-22(18-9-5-3-6-10-18)25-24(20-11-7-4-8-12-20)26-23(17)19-13-15-21(27-2)16-14-19/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVDHXIKSJIMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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